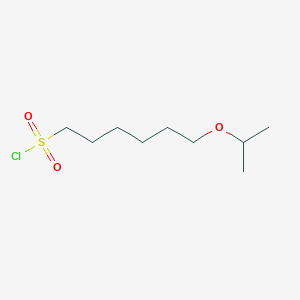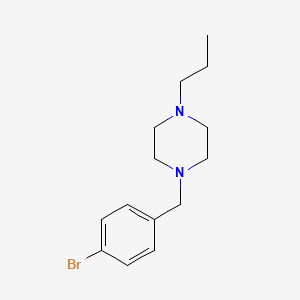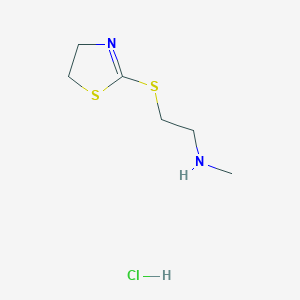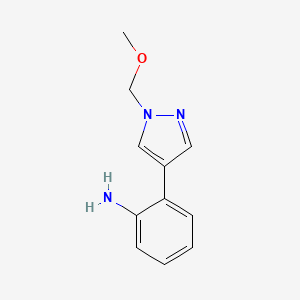
methyl S-(pyrimidin-2-yl)cysteinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(pyrimidin-2-ylsulfanyl)propanoate hydrochloride is a chemical compound with the molecular formula C8H11N3O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(pyrimidin-2-ylsulfanyl)propanoate hydrochloride typically involves the reaction of pyrimidine-2-thiol with methyl 2-bromo-3-aminopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(pyrimidin-2-ylsulfanyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-amino-3-(pyrimidin-2-ylsulfanyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(pyrimidin-2-ylsulfanyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids, proteins, and enzymes, leading to various biological effects. The compound may inhibit the activity of certain enzymes or interfere with the replication of nucleic acids, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
Methyl 2-amino-3-(pyridin-2-ylsulfanyl)propanoate: A compound with a pyridine ring instead of a pyrimidine ring.
Methyl 2-amino-3-(thiazol-2-ylsulfanyl)propanoate: A compound with a thiazole ring instead of a pyrimidine ring.
Uniqueness
Methyl 2-amino-3-(pyrimidin-2-ylsulfanyl)propanoate hydrochloride is unique due to the presence of the pyrimidine ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C8H12ClN3O2S |
|---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
methyl 2-amino-3-pyrimidin-2-ylsulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C8H11N3O2S.ClH/c1-13-7(12)6(9)5-14-8-10-3-2-4-11-8;/h2-4,6H,5,9H2,1H3;1H |
InChI Key |
IOVJBPBIZOXNOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CSC1=NC=CC=N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol](/img/structure/B13638875.png)






